1-Bromo-4-methanesulfinyl-2-methylbutane
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Overview
Description
1-Bromo-4-methanesulfinyl-2-methylbutane is an organic compound with the molecular formula C6H13BrOS. It is characterized by the presence of a bromine atom, a methanesulfinyl group, and a methyl group attached to a butane backbone. This compound is used primarily in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methanesulfinyl-2-methylbutane can be synthesized through various synthetic routes. One common method involves the bromination of 4-methanesulfinyl-2-methylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methanesulfinyl-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted butanes, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfone and sulfide derivatives.
Scientific Research Applications
1-Bromo-4-methanesulfinyl-2-methylbutane is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methanesulfinyl-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfinyl group can undergo redox transformations. These reactions are facilitated by the compound’s molecular structure, which allows for efficient interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the methanesulfinyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a benzene ring instead of a butane backbone.
Uniqueness
1-Bromo-4-methanesulfinyl-2-methylbutane is unique due to the presence of both a bromine atom and a methanesulfinyl group on a butane backbone. This combination of functional groups imparts distinct reactivity and makes it valuable for specific synthetic applications .
Properties
Molecular Formula |
C6H13BrOS |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C6H13BrOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
LFVWVMDWDMPAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)C)CBr |
Origin of Product |
United States |
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